molecular formula C17H16ClN3O3S B2871899 N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 946285-56-9

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2871899
CAS No.: 946285-56-9
M. Wt: 377.84
InChI Key: CXICNXHIZGZOLG-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a 6-chloro group, an oxazole ring with a methyl substituent, and an oxolane (tetrahydrofuran) moiety. Benzothiazole derivatives are well-documented for their bioactivity, often attributed to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-10-7-14(24-20-10)16(22)21(9-12-3-2-6-23-12)17-19-13-5-4-11(18)8-15(13)25-17/h4-5,7-8,12H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXICNXHIZGZOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 6-chlorobenzo[d]thiazole with various intermediates under controlled conditions. For instance, the compound can be synthesized by reacting 6-chlorobenzo[d]thiazole with isoxazole derivatives in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects : The oxolan-2-ylmethyl group in the target compound may enhance solubility compared to the pyridin-2-ylmethyl group in BG14127 due to the oxygen-rich tetrahydrofuran ring .
  • Synthetic Yields: Analogs like 4g (70% yield in ethanol) highlight the influence of reaction conditions on efficiency, whereas the target compound’s synthesis details remain unreported .
  • Ring Systems: The oxazole ring in the target compound vs. the thiazolidinone ring in 4g may alter metabolic stability; oxazoles are generally more resistant to oxidation .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data
Compound Name Retention Time (GC/MS) Molecular Weight Notable Spectral Features Reference
Target Compound N/A 383.83 Likely IR: 1680–1700 cm⁻¹ (C=O stretch)
BG14127 N/A 384.84 NMR: δ 8.5–8.7 ppm (pyridine protons)
4g N/A 413.93 IR: 1720 cm⁻¹ (thiazolidinone C=O)
N-(4,5-dichloro... High 395.25 High molecular weight (per GC/MS data)

Key Observations :

  • IR spectral differences (e.g., C=O stretches at 1680–1720 cm⁻¹) reflect variations in electron-withdrawing groups and ring systems .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, an oxazole ring, and an oxolan (tetrahydrofuran) substituent, which contribute to its unique chemical properties. The molecular formula is C15H15ClN2O3SC_{15}H_{15}ClN_{2}O_{3S} with a molecular weight of approximately 320.80 g/mol.

Property Value
Molecular FormulaC15H15ClN2O3S
Molecular Weight320.80 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that compounds containing benzothiazole and oxazole moieties exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound has demonstrated potential anticancer effects in vitro. For instance, derivatives of benzothiazole have shown to inhibit the proliferation of cancer cell lines such as A431 and A549. These effects are often mediated through apoptosis induction and cell cycle arrest .
  • Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer progression, such as GSK-3β and PI3K pathways, leading to reduced tumor growth .

Case Studies and Research Findings

Several studies have evaluated the biological activity of benzothiazole derivatives, including the target compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives against multiple pathogens. The results indicated that compounds similar to this compound exhibited moderate to excellent antibacterial activity at concentrations ranging from 12.5 to 100 μg/mL .
  • Anticancer Activity : In vitro assays demonstrated that compounds with a benzothiazole backbone significantly inhibited the growth of gastrointestinal cancer cells. Notably, when tested at concentrations above 10 µg/mL, these compounds increased the expression levels of apoptosis markers such as caspase-3 and -9 .
  • Structure–Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the benzothiazole and oxazole rings could enhance biological activity. For example, substituents that increase electron density on the aromatic rings generally improved anticancer potency .

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